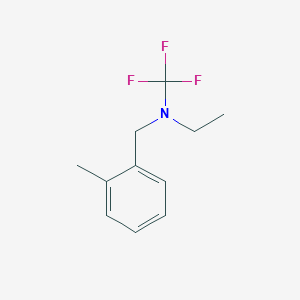
N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position and an ethanamine moiety substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzylation Reaction: The synthesis of N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine can begin with the benzylation of 2-methylbenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide.
Trifluoromethylation Reaction: The resulting intermediate can then undergo trifluoromethylation using a reagent like trifluoromethyl iodide under conditions such as the presence of a catalyst like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethylation on biological activity and molecular interactions.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and binding affinity, leading to specific biological or chemical effects. Pathways involved may include signal transduction, metabolic processes, or cellular transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
- N-(2-methylbenzyl)-N-methylamine
- N-(2-methylbenzyl)-N-ethylamine
- N-(2-methylbenzyl)-N-(difluoromethyl)ethanamine
Comparison: N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and development.
Eigenschaften
Molekularformel |
C11H14F3N |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
N-[(2-methylphenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-15(11(12,13)14)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
WYAOZPAKSAUSSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
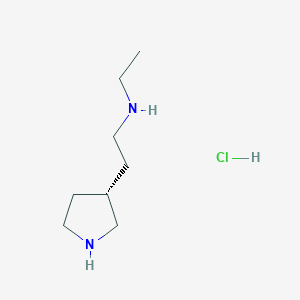

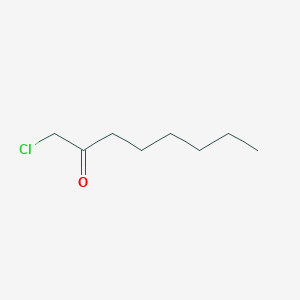
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
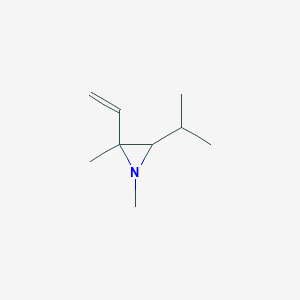
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)


![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)

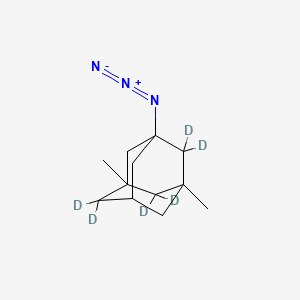
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
